Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine

Description

Properties

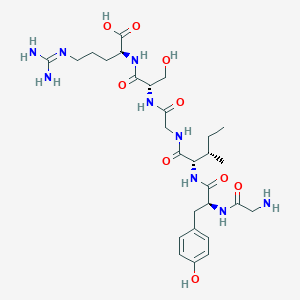

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N9O9/c1-3-15(2)23(37-24(42)19(34-21(40)12-29)11-16-6-8-17(39)9-7-16)26(44)33-13-22(41)35-20(14-38)25(43)36-18(27(45)46)5-4-10-32-28(30)31/h6-9,15,18-20,23,38-39H,3-5,10-14,29H2,1-2H3,(H,33,44)(H,34,40)(H,35,41)(H,36,43)(H,37,42)(H,45,46)(H4,30,31,32)/t15-,18-,19-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDSJZQPDAARRN-GJLLLRFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149319 | |

| Record name | Gly-tyr-ile-gly-ser-arg | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-63-1 | |

| Record name | Gly-tyr-ile-gly-ser-arg | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gly-tyr-ile-gly-ser-arg | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Immobilization

SPPS remains the gold standard for GYIGSR preparation due to its efficiency in stepwise amino acid addition and ease of purification. The process typically begins with anchoring the C-terminal amino acid (arginine) to a resin. Wang resin (0.70 mmol/g loading capacity) is frequently employed for its compatibility with acid-labile protecting groups, enabling mild cleavage conditions. The resin’s hydroxyl groups react with the carboxylate of the C-terminal arginine via esterification, facilitated by activating agents such as N,N′-diisopropylcarbodiimide (DIC).

Amino Acid Coupling and Deprotection

Each subsequent amino acid is coupled sequentially using Fmoc (fluorenylmethyloxycarbonyl) chemistry. For instance, after immobilizing arginine, the Fmoc group is removed using 20% 4-methylpiperidine in dimethylformamide (DMF), exposing the amino group for the next coupling. Coupling reactions utilize a 2.5-fold molar excess of Fmoc-amino acids activated by DIC and hydroxybenzotriazole (HOBt) in a 1:1 dichloromethane (DCM)/DMF mixture. The ninhydrin test confirms coupling completion by detecting free amines, ensuring >99% reaction efficiency per cycle.

Table 1: SPPS Parameters for GYIGSR Synthesis

Disulfide Bond Formation and Cyclization

While GYIGSR lacks native disulfide bonds, related laminin-derived peptides (e.g., CYIGSR) require cyclization. Two methods dominate:

-

Silyl Chloride-Sulfoxide Oxidation : Achieves >80% yield by oxidizing cysteine thiols on-resin, minimizing side reactions.

-

Iodine Oxidation : Yields <60% due to partial overoxidation but is faster (10–15 minutes).

Solution-Phase Synthesis

Fragment Condensation

Solution-phase synthesis, though less common for GYIGSR, is viable for large-scale production. The peptide is divided into shorter fragments (e.g., GYIG and SR), synthesized separately, and condensed via carbodiimide-mediated coupling. However, this method struggles with racemization at serine and arginine residues, reducing overall yields to ~50%.

Challenges in Purification

Crude peptides require extensive purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Gradient elution with acetonitrile/water (0.1% TFA) resolves impurities, but solution-phase synthesis often necessitates multiple chromatographic steps, increasing costs.

Microwave-Assisted Synthesis

Enhanced Coupling Efficiency

Microwave irradiation reduces coupling times from hours to minutes by accelerating molecular collisions. For example, coupling tyrosine to isoleucine in GYIGSR completes in 5 minutes at 50°C under microwave conditions, compared to 2 hours conventionally. This method also improves yields for sterically hindered residues like isoleucine.

Limitations and Scalability

While effective for research-scale synthesis (<1 mmol), microwave systems face scalability challenges due to uneven heating in larger reactors. Industrial applications remain limited, though advances in continuous-flow reactors show promise.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for GYIGSR Preparation

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| SPPS (Fmoc) | 70–80% | >95% | 3–5 days | High |

| Solution-Phase | 40–50% | 80–90% | 7–10 days | Moderate |

| Microwave-Assisted SPPS | 75–85% | >95% | 1–2 days | Low |

SPPS outperforms other methods in yield and purity, making it the preferred choice for academic and clinical applications. Solution-phase synthesis is reserved for specialized scenarios requiring non-standard modifications.

Optimization Strategies and Challenges

Side-Chain Protection

Critical protecting groups include:

-

Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for guanidino protection.

-

Serine : t-Bu (tert-butyl) to prevent β-elimination during Fmoc removal.

Incomplete deprotection, particularly for arginine, can reduce final purity by 10–15%, necessitating stringent washing protocols.

Chemical Reactions Analysis

Types of Reactions

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s properties.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .

Scientific Research Applications

Chemical Applications

Model Peptide for Research:

YIGSR serves as a model peptide in studies of peptide synthesis and modification techniques. It is synthesized primarily through solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and structure of the peptide.

Reactions Involving YIGSR:

- Oxidation: Modifies the tyrosine residue, influencing the peptide's biological activity.

- Reduction: Can alter disulfide bonds if present.

- Substitution: Allows for the creation of analogs with distinct properties.

| Reaction Type | Reagents Used | Purpose |

|---|---|---|

| Oxidation | Hydrogen peroxide | Modify tyrosine residue |

| Reduction | Dithiothreitol (DTT) | Modify disulfide bonds |

| Substitution | Amino acid derivatives | Create analogs with different properties |

Biological Applications

Cell Adhesion and Migration:

YIGSR is investigated for its role in mediating cell adhesion and migration through specific receptor interactions on cell surfaces. This property is crucial in various biological processes, including tissue repair and cancer metastasis.

Tumor Growth Inhibition:

Research indicates that YIGSR can decrease tumor growth and metastasis. A study using multimeric forms of YIGSR demonstrated significant inhibition of lung metastasis in mouse models when co-injected with melanoma cells.

| Peptide Variant | Dose (mg/mouse) | Inhibition of Lung Metastasis (%) |

|---|---|---|

| Ac-Y16 | 0.2 | 97 |

| Ac-Y1 | 0.2 | 50 |

Medical Applications

Cancer Research:

YIGSR has been explored for its potential in targeting tumor cells, particularly due to its binding affinity to laminin, a component of the extracellular matrix that plays a significant role in cancer progression.

Fluorescent Imaging:

A modified version of YIGSR has been developed as a fluorescent probe for tumor imaging. The pentapeptide modified with rhodamine B enhances imaging contrast and specificity, allowing for better visualization of tumors during medical diagnostics.

Industrial Applications

Biomaterials Development:

YIGSR is utilized in creating biomaterials that mimic natural extracellular matrices, promoting cell attachment and growth. This application is vital in tissue engineering and regenerative medicine.

Drug Delivery Systems:

The peptide's ability to facilitate cell adhesion makes it a candidate for drug delivery systems that require targeted therapy, particularly in oncology.

Case Study 1: Tumor Targeting with YIGSR

A study involving the use of YIGSR as a targeting agent demonstrated that it could effectively bind to tumor cells, enhancing drug delivery efficiency. The results indicated a higher concentration of therapeutic agents within tumor tissues compared to normal tissues.

Case Study 2: Multimeric YIGSR Peptides

In experiments with multimeric versions of YIGSR, researchers found that larger peptide constructs exhibited enhanced inhibitory effects on tumor growth compared to monomeric forms. This suggests potential for developing more effective cancer therapies based on peptide multimerization.

Mechanism of Action

The mechanism by which glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine exerts its effects involves binding to specific receptors on the cell surface. This interaction mediates cell attachment and migration, influencing various cellular processes. The peptide’s sequence corresponds to a tumor cell-binding site in laminin, which plays a crucial role in cell adhesion and signaling .

Comparison with Similar Compounds

(a) Sequence Length and Residue Composition

- GYIGSR (6 residues): Contains tyrosine (aromatic), isoleucine (hydrophobic), and arginine (basic), enabling diverse interactions (e.g., receptor binding).

- GGYR (4 residues): Shorter chain with two glycines, reducing structural rigidity compared to GYIGSR. Acts as a kyotorphin analog, influencing nitric oxide synthase activity .

(b) Therapeutic Potential

(c) Biochemical Utility

- GGYR is supplied as a "biotechnology grade" reagent for precise in vitro studies , contrasting with GYIGSR’s patent-focused but less commercially available status.

- Glycyl-Glycyl-L-Isoleucine (triglycine derivative) is used in basic biochemical assays due to its simplicity and stability .

Key Research Findings

GYIGSR in Polymerized Form: The polymer (poly-GYIGSR) has a lower molecular weight per repeating unit (594.66 g/mol vs. ~651.73 g/mol for the monomer), likely due to shared backbone atoms in polymerization .

Commercial Availability : Peptides like Z-Glycyl-Glycyl-L-Arginine and Glycyl-Glycyl-L-Isoleucine are widely available for research, whereas GYIGSR is primarily referenced in patent literature .

Biological Activity

Glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine (GYIGSR) is a pentapeptide that has garnered attention for its potential biological activities, particularly in cancer therapy and tissue regeneration. This article reviews the existing literature on GYIGSR, focusing on its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

GYIGSR consists of five amino acids: glycine (Gly), tyrosine (Tyr), isoleucine (Ile), serine (Ser), and arginine (Arg). The sequence can be linked to similar peptides derived from extracellular matrix proteins, such as laminin, which are known to play critical roles in cell adhesion, migration, and proliferation.

The biological activity of GYIGSR is primarily attributed to its interaction with cell surface receptors and involvement in signaling pathways that regulate cellular functions. Key mechanisms include:

- Cell Adhesion : GYIGSR promotes cell adhesion by interacting with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

- Inhibition of Tumor Growth : Studies indicate that GYIGSR can inhibit tumor growth and metastasis. For instance, the related peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) has been shown to significantly reduce lung metastasis in mouse models of melanoma when administered intravenously .

- Regenerative Properties : GYIGSR may enhance tissue regeneration by promoting the proliferation and migration of fibroblasts and endothelial cells, crucial for wound healing and tissue repair.

Research Findings

Several studies have investigated the biological activity of GYIGSR and its analogs:

- Tumor Inhibition : A study demonstrated that multimeric forms of YIGSR significantly inhibited lung colony formation in mice injected with B16-F10 melanoma cells. The effectiveness increased with the size of the peptide, suggesting a dose-dependent relationship .

- Cell Proliferation : In vitro assays showed that GYIGSR stimulates fibroblast proliferation and migration, indicating its potential use in wound healing applications .

- Mechanistic Insights : Research into the structural basis of amino acid recognition by aminoacyl-tRNA synthetases (AARS) has highlighted how similar sequences can influence cellular responses through specific receptor interactions .

Case Study 1: Melanoma Treatment

In a controlled experiment, mice treated with Ac-Y16 (a multimeric form of YIGSR) showed a 97% reduction in lung metastasis compared to untreated controls. This suggests that GYIGSR-related peptides could serve as effective therapeutic agents against metastatic cancer .

Case Study 2: Wound Healing

In vitro studies using fibroblast cell lines demonstrated that GYIGSR enhances cell migration and proliferation rates by activating integrin-mediated signaling pathways. This effect was measured using scratch assays and proliferation assays, indicating its potential application in regenerative medicine .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Glycyl-Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine (GYIGSR) with high purity for in vitro studies?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu chemistry with Rink amide resin to ensure C-terminal amidation. Purify via reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity using LC-MS (ESI) to confirm molecular weight ([M+H]+ ≈ 732.8 Da). Validate purity ≥95% using analytical HPLC at 214 nm .

- Critical Consideration : Optimize coupling efficiency for isoleucine and tyrosine residues, which may exhibit steric hindrance. Use double couplings or elevated temperatures (40°C) for problematic residues .

Q. How can researchers verify the structural integrity of GYIGSR post-synthesis?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) for sequence validation. Use collision-induced dissociation (CID) to fragment the peptide and match the resulting b/y ions to the theoretical sequence. Circular dichroism (CD) spectroscopy can confirm secondary structure in solution (e.g., random coil vs. β-sheet propensity) under varying pH conditions .

Q. What are the key stability parameters for storing GYIGSR in laboratory settings?

- Methodological Answer : Lyophilize the peptide and store at −20°C in airtight, light-protected vials. For short-term use (≤1 month), dissolve in sterile PBS (pH 7.4) and avoid freeze-thaw cycles. Monitor degradation via RP-HPLC; degradation products (e.g., deamidated or oxidized forms) appear as additional peaks at 214 nm .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for GYIGSR across cell-based assays?

- Methodological Answer :

- Step 1 : Validate peptide solubility and stability in assay media using HPLC. For example, precipitation in serum-containing media may reduce effective concentration .

- Step 2 : Compare dose-response curves across multiple cell lines (e.g., endothelial vs. epithelial cells) to identify cell-type-specific effects.

- Step 3 : Use surface plasmon resonance (SPR) to quantify binding affinity to proposed receptors (e.g., integrins) and correlate with functional assays .

- Note : Contradictions may arise from batch-to-batch variability in peptide synthesis or differences in cell culture conditions (e.g., serum concentration) .

Q. How can in silico modeling improve the design of GYIGSR analogues with enhanced receptor specificity?

- Methodological Answer :

- Step 1 : Perform molecular dynamics (MD) simulations of GYIGSR bound to its target (e.g., α5β1 integrin) using software like GROMACS. Identify critical residues (e.g., Tyr and Arg) for hydrogen bonding and hydrophobic interactions .

- Step 2 : Use alanine scanning in silico to predict the impact of substitutions. For example, replacing Ser with phosphoserine may enhance binding kinetics.

- Step 3 : Validate predictions via SPR and functional assays (e.g., cell adhesion assays) .

Q. What statistical approaches are robust for analyzing dose-dependent effects of GYIGSR in high-throughput screening (HTS)?

- Methodological Answer :

- Approach 1 : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply the Benjamini-Hochberg correction for multiple comparisons in HTS .

- Approach 2 : Apply machine learning (e.g., random forest) to identify confounding variables (e.g., plate position effects) in large datasets .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies in peptide quantification using UV-Vis vs. amino acid analysis (AAA)?

- Resolution :

- UV-Vis : Measure absorbance at 280 nm (Tyr extinction coefficient: 1490 M−1cm−1). Adjust for baseline noise from buffer components.

- AAA : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC. Normalize to theoretical composition (e.g., 1 Tyr per GYIGSR).

- Note : Discrepancies >10% indicate impurities or degradation; re-purify the peptide .

Q. What protocols ensure reproducibility in studying GYIGSR’s role in signaling pathways?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.